Isolongifolene

Descripción general

Descripción

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- is a natural product found in Daucus carota and Lantana strigocamara with data available.

Aplicaciones Científicas De Investigación

Cancer Therapy

Recent studies have demonstrated the potential of isolongifolene-loaded chitosan nanoparticles as an adjuvant in cancer therapy. These nanoparticles enhance the delivery of therapeutic agents, overcoming multi-drug resistance in solid tumors. The formulation was characterized using advanced techniques such as Fourier Transform Infrared Spectroscopy and Scanning Electron Microscopy, indicating compatibility with plasma and a sustained release profile . The research suggests that these nanoparticles could significantly improve treatment outcomes for cancer patients.

Neuroprotection

This compound has shown promise in neuroprotective applications. A study indicated that it mitigates dopamine depletion and motor deficits in a rat model of Parkinson's disease. The compound exhibited anti-oxidative and anti-apoptotic effects, suggesting its potential as a therapeutic agent for neurodegenerative disorders . This highlights this compound's role in protecting neuronal cells from oxidative stress and apoptosis.

Insect Repellent Properties

Isolongifolenone, a derivative of this compound, has been identified as an effective repellent against various blood-feeding arthropods, including mosquitoes and ticks. Laboratory bioassays demonstrated that isolongifolenone outperforms the widely used synthetic repellent DEET in deterring mosquito bites. It effectively repelled species such as Aedes aegypti and Anopheles stephensi, suggesting its potential as a safer alternative for large-scale use . The compound is derived from inexpensive turpentine oil feedstock, making it economically viable for widespread application.

Nanoparticle Delivery Systems

The synthesis of this compound-loaded polymeric nanoparticles represents a significant advancement in drug delivery systems. These nanoparticles not only enhance the stability and efficacy of therapeutic agents but also improve their bioavailability. The research indicates that this compound can be effectively incorporated into various polymer matrices, facilitating targeted drug delivery while minimizing side effects .

Fragrance Industry

This compound is also utilized in the fragrance industry due to its pleasant aroma profile. Its safety assessment indicates it does not exhibit mutagenic properties, making it suitable for use in consumer products . This application underscores the compound's versatility beyond medicinal uses.

Summary Table of Applications

Propiedades

Fórmula molecular |

C15H24 |

|---|---|

Peso molecular |

204.35 g/mol |

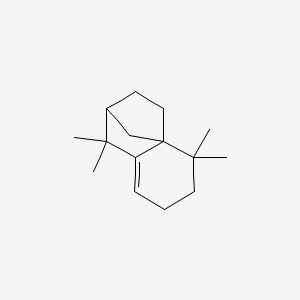

Nombre IUPAC |

2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3 |

Clave InChI |

CQUAYTJDLQBXCQ-UHFFFAOYSA-N |

SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

SMILES canónico |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.